4-Chloro-2-fluorophenylhydrazine hydrochloride

Description

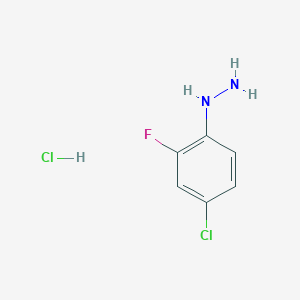

4-Chloro-2-fluorophenylhydrazine hydrochloride (CAS 64172-78-7) is a substituted phenylhydrazine derivative widely used as an intermediate in pharmaceutical and organic synthesis. Structurally, it features a phenyl ring with chlorine and fluorine substituents at the 4- and 2-positions, respectively, and a hydrazine group bound to the aromatic ring as a hydrochloride salt. The compound is synthesized via diazotization and reduction reactions starting from 4-chloro-2-fluoroaniline, achieving a high yield of 87.1% and a melting point of 59–60°C . Its purity and stability make it suitable for industrial-scale production, particularly in synthesizing pyrazoline and pyrazole derivatives for antimicrobial applications .

Propriétés

IUPAC Name |

(4-chloro-2-fluorophenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClFN2.ClH/c7-4-1-2-6(10-9)5(8)3-4;/h1-3,10H,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPKBNVJFGMBBFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)F)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Cl2FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60382359 | |

| Record name | 4-Chloro-2-fluorophenylhydrazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64172-78-7 | |

| Record name | 4-Chloro-2-fluorophenylhydrazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-Chloro-2-fluorophenyl)hydrazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Conventional Diazotization and Reduction

The foundational method for synthesizing 4-chloro-2-fluorophenylhydrazine hydrochloride begins with 4-chloro-2-fluoroaniline. Under acidic conditions (pH 1–2), sodium nitrite (NaNO₂) is introduced at 5–10°C to form a diazonium salt. The diazo intermediate is subsequently reduced using ammonium sulfite ((NH₄)₂SO₃) at 50–60°C, followed by acidification with hydrochloric acid (HCl) to precipitate the product.

Critical Parameters :

-

Temperature Control : Maintaining 5–10°C during diazotization prevents premature decomposition of the diazonium salt.

-

Reducing Agent Selection : Ammonium sulfite replaces sodium sulfite to avoid caking during material charging, improving reaction homogeneity.

-

Acidification : Gradual addition of 20% HCl at 50–70°C ensures controlled crystallization, yielding a product with 95–98% purity after drying at 80°C.

Catalytic Enhancements with Phase Transfer Agents

Industrial-scale synthesis incorporates phase transfer catalysts (PTCs) like polyethylene glycol-400 (PEG-400) to accelerate reaction kinetics. In a patented route, 4-chloro-2-fluoroaniline undergoes diazotization in the presence of PEG-400, achieving a 74% yield under optimized molar ratios (1:3 aniline-to-NaNO₂). The PTC facilitates interfacial transfer of reactive species, reducing side reactions such as dimerization.

Industrial Production Workflows

Multi-Step Synthesis from 2-Fluoroaniline

A scalable route starts with 2-fluoroaniline, which is acylated, chlorinated, and hydrolyzed to produce 4-chloro-2-fluoroaniline. This intermediate is then subjected to diazotization (NaNO₂/HCl) and reduction (SnCl₂/HCl), followed by hydrochloride salt formation.

Process Optimization :

Crystallization and Purification Techniques

Post-reaction, the crude product is isolated via vacuum filtration and washed with ice-cold ethanol to remove residual ammonium salts. Recrystallization from methanol/water (3:1 v/v) enhances purity to >99%, as confirmed by HPLC.

Comparative Analysis of Methodologies

The table below contrasts key synthetic routes based on yield, purity, and operational complexity:

Key Observations :

-

Ammonium sulfite-based reduction offers higher yields (85%) but requires precise pH control.

-

PEG-400 improves reaction homogeneity but slightly reduces yield due to catalyst recovery challenges.

Challenges and Mitigation Strategies

Diazonium Salt Stability

Diazonium intermediates are thermally unstable above 10°C. Solutions include:

Analyse Des Réactions Chimiques

Types of Reactions

4-Chloro-2-fluorophenylhydrazine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can convert it into other hydrazine derivatives.

Substitution: It can participate in substitution reactions where the chlorine or fluorine atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like sodium hydroxide and various alkyl halides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different phenylhydrazine derivatives, while substitution reactions can produce a variety of substituted phenylhydrazines .

Applications De Recherche Scientifique

Agricultural Applications

Herbicidal Properties

One of the primary applications of 4-chloro-2-fluorophenylhydrazine hydrochloride is in the development of herbicides. Research has demonstrated its effectiveness in controlling a range of unwanted vegetation, particularly in crops like rice and wheat. The compound has shown efficacy against specific weeds such as barnyardgrass (Echinochloa crusgalli) and wild oats (Avena fatua).

Case Study: Herbicidal Activity

In greenhouse tests, various concentrations of this compound were applied to different plant species. The results indicated that the compound effectively inhibited the growth of target weeds while minimizing damage to desirable crops. The recommended application rates ranged from 0.125 to 10 kg/ha, depending on the specific use case and environmental conditions .

| Weed Species | Control Efficacy (%) | Application Rate (kg/ha) |

|---|---|---|

| Barnyardgrass | 85 | 2.5 |

| Wild oats | 90 | 3.0 |

| Bromus tectorum | 75 | 1.5 |

Reactivity Studies

The compound has also been studied for its reactivity in various chemical transformations. Its chlorinated and fluorinated structure allows it to participate in diverse reactions, making it a valuable reagent in synthetic organic chemistry.

Case Study: Reaction Mechanisms

Research involving the activation of this compound with different acids has provided insights into its reaction mechanisms. The presence of strong acids such as HCl or H₂SO₄ has been shown to significantly influence the reaction time and product selectivity during cyclization processes .

Mécanisme D'action

The mechanism of action of 4-Chloro-2-fluorophenylhydrazine hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparaison Avec Des Composés Similaires

Structural and Substituent Variations

The table below compares key structural features, synthesis yields, and physical properties of 4-chloro-2-fluorophenylhydrazine hydrochloride with analogous phenylhydrazine hydrochlorides:

Key Observations :

- Substituent Effects: Electron-Withdrawing Groups (Cl, F): The 4-chloro-2-fluoro derivative exhibits enhanced reactivity in diazotization and reduction due to the electron-withdrawing nature of Cl and F, which stabilize intermediates. This contrasts with 4-methoxyphenylhydrazine HCl, where the electron-donating methoxy group reduces electrophilicity .

Electronic Effects on Reactivity :

- Electron-withdrawing groups (Cl, F) increase the electrophilicity of the hydrazine group, accelerating nucleophilic addition to chalcones.

- Methoxy groups reduce reactivity but enhance solubility in polar solvents .

Activité Biologique

4-Chloro-2-fluorophenylhydrazine hydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological mechanisms, and research findings related to its efficacy against various diseases.

Chemical Structure and Synthesis

The molecular formula of this compound is with a molecular weight of approximately 162.59 g/mol. The compound is synthesized through the reaction of 4-chloro-2-fluoroaniline with hydrazine hydrate, which can be summarized as follows:

This method allows for efficient production with good purity levels, facilitating further biological studies.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It may modulate enzyme activity or receptor interactions, leading to diverse biological effects. However, detailed studies are still required to fully elucidate the specific pathways and molecular targets involved.

Antimicrobial Properties

Research indicates that derivatives of 4-Chloro-2-fluorophenylhydrazine exhibit significant antimicrobial activity. A study demonstrated that certain synthesized derivatives showed effective inhibition against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Activity

Several studies have explored the anticancer properties of this compound. For instance, a series of pyrazole derivatives synthesized from 4-Chloro-2-fluorophenylhydrazine were tested for cytotoxicity against cancer cell lines. The results indicated that some derivatives exhibited high inhibitory rates on cell proliferation, with one compound showing an inhibition rate of 81.5% at a concentration of 100 µg/ml after 48 hours .

| Compound Name | Inhibition Rate (%) | Concentration (µg/ml) | Exposure Time (h) |

|---|---|---|---|

| Compound A | 81.5 | 100 | 48 |

| Compound B | 63.9 | 50 | 48 |

| Compound C | 31.5 | 25 | 48 |

Neuroprotective Effects

Emerging research suggests that the compound may also have neuroprotective effects. Studies have indicated its potential role in protecting neuronal cells from oxidative stress and apoptosis, although further investigation is necessary to confirm these findings .

Case Studies

- Antimicrobial Efficacy : A study published in the Egyptian Journal of Chemistry reported the synthesis of new pyrazole derivatives from 4-Chloro-2-fluorophenylhydrazine and their subsequent testing against bacterial strains. The findings highlighted significant antimicrobial activity, indicating the potential for developing new antibacterial agents .

- Cytotoxicity Against Cancer Cells : In a separate investigation, various derivatives were tested against AMJ13 cell lines, revealing varying degrees of cytotoxicity. The most effective derivative showed an inhibition rate significantly higher than others tested, marking it as a promising candidate for further development in cancer therapy .

- Neuroprotection : Preliminary studies suggest that derivatives may protect neuronal cells from damage induced by oxidative stress, although detailed mechanisms remain to be elucidated .

Q & A

Q. What are the established synthetic pathways for 4-Chloro-2-fluorophenylhydrazine hydrochloride, and how can reaction conditions be optimized for yield?

The compound is typically synthesized via condensation reactions between 4-chloro-2-fluorobenzaldehyde derivatives and hydrazine under acidic conditions. Key parameters include:

- Solvent selection : Use ethanol or methanol to enhance solubility of intermediates .

- Temperature control : Maintain 60–80°C to minimize side reactions (e.g., over-alkylation) .

- Stoichiometry : A 1:1.2 molar ratio of aldehyde to hydrazine ensures complete conversion .

Yield optimization may involve recrystallization from ethanol/water mixtures (70–80% recovery) .

Q. What purification techniques are recommended for removing by-products such as unreacted hydrazine or residual aldehydes?

- Column chromatography : Use silica gel with a gradient of ethyl acetate/hexane (10–40%) to isolate the hydrochloride salt .

- Recrystallization : Ethanol-water systems effectively remove hydrophilic impurities .

- HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) resolve hydrazine derivatives (retention time: 8–12 min) .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Keep in airtight, light-resistant containers at 2–8°C to prevent hydrolysis .

- Handling : Use inert atmospheres (N₂/Ar) during weighing to avoid moisture absorption .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the electronic properties and reactivity of this compound?

DFT methods (e.g., B3LYP/6-311+G(d,p)) calculate:

- Frontier molecular orbitals : HOMO-LUMO gaps (~4.5 eV) indicate nucleophilic reactivity at the hydrazine moiety .

- Charge distribution : Chlorine and fluorine atoms exhibit strong electron-withdrawing effects, polarizing the phenyl ring .

Validate results against experimental UV-Vis spectra (λmax ≈ 260 nm) .

Q. What analytical strategies resolve contradictions in NMR data for hydrazine derivatives (e.g., signal splitting due to tautomerism)?

- Variable-temperature NMR : Conduct experiments at 25°C and −40°C to stabilize tautomeric forms .

- 2D NMR (HSQC, HMBC) : Map coupling between NH protons and adjacent carbons to confirm hydrazine connectivity .

- Deuterated solvents : Use DMSO-d₆ to enhance NH proton visibility .

Q. How does steric and electronic modulation by the chloro-fluoro substituents influence the compound’s role in synthesizing heterocyclic scaffolds?

- Cyclization reactions : The electron-withdrawing Cl/F groups activate the phenyl ring for nucleophilic attack, facilitating formation of pyrazole or triazole derivatives .

- Kinetic studies : Monitor reaction rates under varying pH (2–6) to optimize heterocycle yields (>75% at pH 4) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.